molecular formula C11H10O2 B101486 [4-(2-Furyl)phenyl]methanol CAS No. 17920-85-3

[4-(2-Furyl)phenyl]methanol

Cat. No. B101486
CAS RN: 17920-85-3
M. Wt: 174.2 g/mol
InChI Key: IKZLKNNNCKXCKP-UHFFFAOYSA-N
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Description

[4-(2-Furyl)phenyl]methanol is a compound that has been isolated from the chloroform extracts of Atractylis gummifera roots, a plant belonging to the Asteraceae family. This compound has been structurally characterized and has shown notable activity against the promastigote form of Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis .

Synthesis Analysis

The synthesis of derivatives of [4-(2-Furyl)phenyl]methanol has been explored in various studies. One such study describes the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. The process involves the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by the reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3. The resulting compounds were confirmed by EI-MS, IR, and 1H-NMR spectral analysis . Another study reports the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, which can react with nucleophiles and active methylene compounds to produce various derivatives, including selenadiazoline, thiadiazoline, and pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of [4-(2-Furyl)phenyl]methanol and its derivatives has been elucidated using various spectroscopic techniques. The structural characterization is crucial for understanding the compound's reactivity and biological activity. In the case of the derivatives synthesized in the studies, spectral analysis such as EI-MS, IR, and 1H-NMR has been used to confirm the structures .

Chemical Reactions Analysis

The chemical reactivity of [4-(2-Furyl)phenyl]methanol derivatives has been demonstrated through their ability to undergo reactions with nucleophiles and active methylene compounds. These reactions lead to the formation of a variety of products, including substitution products, selenadiazolines, thiadiazolines, and pyrazole derivatives, indicating the versatility of the compound in chemical synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [4-(2-Furyl)phenyl]methanol are not detailed in the provided papers, the studies do highlight the biological activities of the compound and its derivatives. For instance, the derivatives have shown good enzyme inhibitory activity, with one compound exhibiting excellent inhibitory effects against acetyl- and butyrylcholinesterase. Additionally, the synthesized molecules were active against various Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their potential as therapeutic agents . The anti-leishmanial activity of [4-(2-Furyl)phenyl]methanol itself against Leishmania donovani promastigotes also points to its significant biological properties .

Scientific Research Applications

Anti-leishmanial Activity

[4-(2-Furyl)phenyl]methanol has been identified as a compound with notable activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. This finding stems from the isolation of 2-furyl(phenyl)methanol from the chloroform extracts of Atractylis gummifera roots, highlighting its potential in anti-parasitic research (Deiva et al., 2019).

Photometric Analysis

A photometric method for methanol determination involving [4-(2-Furyl)phenyl]methanol has been developed. This method is highly sensitive and selective, even in the presence of similar compounds like phenol and methanol (Putilina & Tsygal'nitskaia, 1989).

Conformational Studies

Research into the conformations of related compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, using NMR spectroscopy, has been conducted. This study provides insights into the behavior of [4-(2-Furyl)phenyl]methanol in different solvents (Forgó, Felfoeldi, & Pálinkó, 2005).

Synthesis and Evaluation as Therapeutic Agents

Synthesis of various derivatives of [4-(2-Furyl)phenyl]methanol, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, has been carried out. These compounds have been evaluated for their enzyme inhibitory activity and potential as therapeutic agents (Hussain et al., 2017).

Antibacterial Potential and Mild Cytotoxicity

Studies have been conducted on the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, focusing on their antibacterial potential and cytotoxicity, indicating the use of [4-(2-Furyl)phenyl]methanol derivatives in developing potential therapeutic agents (Abbasi et al., 2018).

Chemiluminescence Properties

The fluorescence and chemiluminescence properties of lophine analogues, including derivatives of [4-(2-Furyl)phenyl]methanol, have been explored. This research is significant for understanding the luminescent behavior of such compounds in various applications (Nakashima et al., 1998).

Safety And Hazards

“[4-(2-Furyl)phenyl]methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[4-(furan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLKNNNCKXCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428729
Record name [4-(2-Furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Furyl)phenyl]methanol

CAS RN

17920-85-3
Record name 4-(2-Furanyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17920-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yan - 2011 - research-repository.st-andrews.ac …
The thesis describes over-expression, purification and crystallization of three proteins from Staphylococcus aureus (S. aureus). S. aureus is an important human pathogen and methicillin…

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